Cas no 946715-01-1 (4-(3-ethoxyphenoxy)piperidine)

4-(3-ethoxyphenoxy)piperidine 化学的及び物理的性質
名前と識別子
-
- 4-(3-ethoxyphenoxy)piperidine
- AKOS005264234
- EN300-1843843
- 946715-01-1
- A1-14631
- SCHEMBL12168919
-
- インチ: 1S/C13H19NO2/c1-2-15-12-4-3-5-13(10-12)16-11-6-8-14-9-7-11/h3-5,10-11,14H,2,6-9H2,1H3
- InChIKey: WVHUPARZWQVCJL-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC=C(C=1)OCC)C1CCNCC1
計算された属性
- せいみつぶんしりょう: 221.141578849g/mol
- どういたいしつりょう: 221.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 192
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
4-(3-ethoxyphenoxy)piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1843843-5.0g |
4-(3-ethoxyphenoxy)piperidine |
946715-01-1 | 5g |
$2485.0 | 2023-06-02 | ||
Enamine | EN300-1843843-1.0g |
4-(3-ethoxyphenoxy)piperidine |
946715-01-1 | 1g |
$857.0 | 2023-06-02 | ||
Enamine | EN300-1843843-5g |
4-(3-ethoxyphenoxy)piperidine |
946715-01-1 | 5g |
$2028.0 | 2023-09-19 | ||
Enamine | EN300-1843843-0.5g |
4-(3-ethoxyphenoxy)piperidine |
946715-01-1 | 0.5g |
$671.0 | 2023-09-19 | ||
Enamine | EN300-1843843-0.1g |
4-(3-ethoxyphenoxy)piperidine |
946715-01-1 | 0.1g |
$615.0 | 2023-09-19 | ||
Enamine | EN300-1843843-10.0g |
4-(3-ethoxyphenoxy)piperidine |
946715-01-1 | 10g |
$3683.0 | 2023-06-02 | ||
Enamine | EN300-1843843-10g |
4-(3-ethoxyphenoxy)piperidine |
946715-01-1 | 10g |
$3007.0 | 2023-09-19 | ||
Enamine | EN300-1843843-1g |
4-(3-ethoxyphenoxy)piperidine |
946715-01-1 | 1g |
$699.0 | 2023-09-19 | ||
Enamine | EN300-1843843-0.05g |
4-(3-ethoxyphenoxy)piperidine |
946715-01-1 | 0.05g |
$587.0 | 2023-09-19 | ||
Enamine | EN300-1843843-0.25g |
4-(3-ethoxyphenoxy)piperidine |
946715-01-1 | 0.25g |
$642.0 | 2023-09-19 |
4-(3-ethoxyphenoxy)piperidine 関連文献
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
4-(3-ethoxyphenoxy)piperidineに関する追加情報
4-(3-Ethoxyphenoxy)Piperidine: A Comprehensive Overview
4-(3-Ethoxyphenoxy)Piperidine, also known by its CAS number CAS No. 946715-01-1, is a versatile organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and material science. This compound, characterized by its unique structural features, has demonstrated potential in various applications, from drug development to advanced materials synthesis. In this article, we will delve into the properties, synthesis, and recent advancements associated with 4-(3-Ethoxyphenoxy)Piperidine, providing a comprehensive understanding of its significance in contemporary research.
The molecular structure of 4-(3-Ethoxyphenoxy)Piperidine comprises a piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom, and a phenoxy group substituted with an ethoxy moiety at the 3-position. This arrangement imparts the compound with unique electronic and steric properties, making it an attractive candidate for various chemical transformations. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents.
One of the most notable advancements involving 4-(3-Ethoxyphenoxy)Piperidine is its application in drug discovery. Researchers have explored its potential as a building block for creating bioisosteres, which are compounds that share similar physical and chemical properties with existing drugs but differ structurally. This approach has been instrumental in optimizing drug efficacy and reducing side effects. For instance, studies published in leading journals such as Journal of Medicinal Chemistry have demonstrated how CAS No. 946715-01-1 can be utilized to design molecules with enhanced pharmacokinetic profiles.
In addition to its role in pharmaceuticals, 4-(3-Ethoxyphenoxy)Piperidine has also found applications in polymer chemistry. Its ability to participate in nucleophilic aromatic substitution reactions has made it a valuable monomer for synthesizing advanced polymers with tailored properties. Recent breakthroughs in this area include the development of high-performance polymers for use in electronics and optoelectronics, where the compound's electronic characteristics play a pivotal role.
The synthesis of 4-(3-Ethoxyphenoxy)Piperidine typically involves multi-step processes that require precise control over reaction conditions. One common method involves the nucleophilic substitution of an appropriate phenoxy derivative with piperidine under specific solvent and temperature conditions. Researchers have optimized these conditions to achieve high yields and purity levels, ensuring the compound's suitability for downstream applications.
The physicochemical properties of CAS No. 946715-01-1 are equally intriguing. Its solubility profile, thermal stability, and reactivity make it amenable to a wide range of chemical transformations. Recent studies have also explored its spectroscopic characteristics, providing insights into its electronic structure and intermolecular interactions. These findings have been instrumental in advancing our understanding of the compound's behavior under different environmental conditions.
In conclusion, 4-(3-Ethoxyphenoxy)Piperidine, identified by its CAS number CAS No. 946715-01-1, stands as a testament to the ingenuity of modern chemistry. Its diverse applications across pharmaceuticals, materials science, and beyond underscore its importance as a key compound in contemporary research. As scientists continue to explore its potential, we can expect even more innovative uses for this remarkable molecule.
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